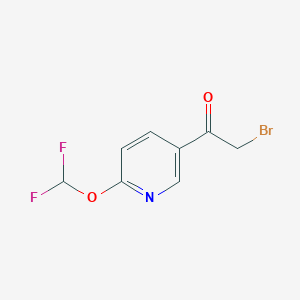

2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone

Description

Properties

IUPAC Name |

2-bromo-1-[6-(difluoromethoxy)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO2/c9-3-6(13)5-1-2-7(12-4-5)14-8(10)11/h1-2,4,8H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCNKZRPRRBRNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)CBr)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523194-44-6 | |

| Record name | 2-bromo-1-[6-(difluoromethoxy)pyridin-3-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 6-(difluoromethoxy)pyridin-3-yl ethanone with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Oxidation: Products include pyridine carboxylic acids or ketones.

Reduction: Products include pyridine alcohols.

Scientific Research Applications

2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the difluoromethoxy group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, van der Waals interactions, and electrostatic interactions with its targets .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: The difluoromethoxy group in the target compound likely increases lipophilicity and metabolic stability compared to non-fluorinated analogs like 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone . Pyrrolopyridine derivatives (e.g., 9a, 9c) demonstrate elevated melting points (>280°C), suggesting greater crystalline stability due to fused-ring rigidity .

Synthetic Utility: Bromoethanones with halogenated pyridines (e.g., 6-bromo-3-fluoro in ) are versatile intermediates for Suzuki-Miyaura cross-coupling reactions, enabling diversification into complex pharmacophores . Compounds with dual halogenation (e.g., 9c) offer sites for sequential functionalization, useful in constructing polycyclic architectures .

Biological Relevance :

- The difluoromethoxy group is a common bioisostere for methoxy groups, reducing susceptibility to oxidative metabolism while maintaining steric bulk—a critical feature in CNS drug design .

- Trifluoromethyl-substituted analogs () are prevalent in agrochemicals and antivirals due to their resistance to enzymatic degradation .

Biological Activity

2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone, with the chemical formula CHBrFNO and CAS number 1523194-44-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Weight : 266.0396 g/mol

- Chemical Structure : The compound features a bromine atom and a difluoromethoxy group attached to a pyridine ring, which may influence its interaction with biological targets.

Research indicates that compounds similar to 2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone often act as inhibitors of specific enzymes or receptors. For instance, studies have shown that related compounds can inhibit protein methylation processes critical in cancer biology by targeting enzymes such as SMYD2 (SET and MYND domain-containing protein 2) .

Efficacy Against Cancer

The compound's structural characteristics suggest potential anti-cancer properties. Inhibitors targeting SMYD2 have demonstrated effects on tumor growth and progression in various models. The binding affinity and selectivity of these compounds are crucial for their therapeutic potential .

Inhibition of SMYD2

A study on the development of selective inhibitors for SMYD2 highlighted the importance of structural modifications in enhancing potency. Compounds with similar difluoromethoxy groups showed significant inhibition at low micromolar concentrations (IC values below 15 μM), indicating a promising avenue for further research .

| Compound | IC (μM) | Binding Affinity (K) |

|---|---|---|

| Compound 5 | < 15 | Not specified |

| Compound 6 | 0.8 | K nM |

Research Findings

Recent investigations into related compounds have provided insights into structure-activity relationships (SAR). For instance, modifications in the pyridine ring or substituents significantly affect biological activity. Compounds with meta-substituted phenyl derivatives exhibited higher potency compared to para-substituted analogs, emphasizing the importance of spatial arrangement in drug design .

Q & A

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.